molecular formula C22H23NO7 B1197654 beta-Narcotine CAS No. 3860-46-6

beta-Narcotine

Cat. No. B1197654
CAS RN: 3860-46-6
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.

Scientific Research Applications

Chemical Transformation and Structural Analysis

Research has explored the transformation of hydrastine into berberine, focusing on the molecular structure of narcotine, which includes beta-narcotine. This study discusses the asymmetrical quaternization in narcotine's molecular structure, highlighting the chemical properties and potential for chemical transformations (Mirza & Robinson, 1950).

Synthesis and Structural Confirmation

Another study focuses on the synthesis of beta-narcotine, discussing its convenient synthesis through the direct condensation of cotarnine and iodomeconine. This research confirms the stereochemistry of beta-narcotine and provides insights into its potential applications in chemical synthesis (Dong-Ung Lee, 2002).

Pharmacological Properties and Applications

Beta-narcotine has been studied for its antitussive activity, showing that its derivatives, particularly the beta-isomer, have significant effects. This research highlights its potential therapeutic applications and compares its efficacy to other antitussive agents (Ôta, Endo, & Hirasawa, 1964).

Absolute Configuration and Stereochemistry

Research on the stereochemistry of narcotine, including beta-narcotine, has led to the establishment of its absolute configuration. This study provides detailed insights into the molecular structure of beta-narcotine, contributing to a better understanding of its chemical properties (Ohta, Tani, Morozumi, & Kodaira, 1964).

properties

CAS RN

3860-46-6

Product Name

beta-Narcotine

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1

InChI Key

AKNNEGZIBPJZJG-QZTJIDSGSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Other CAS RN

3860-46-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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